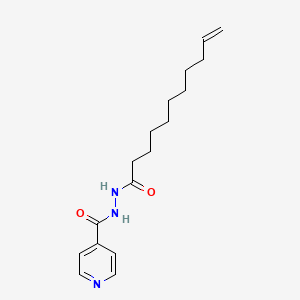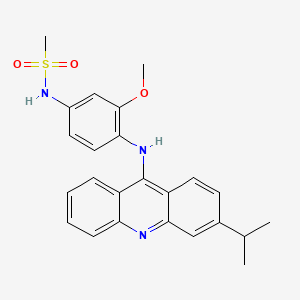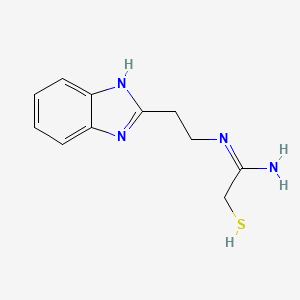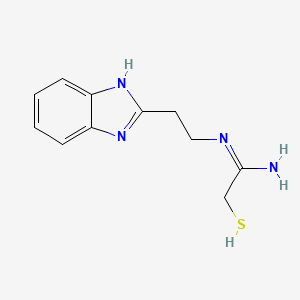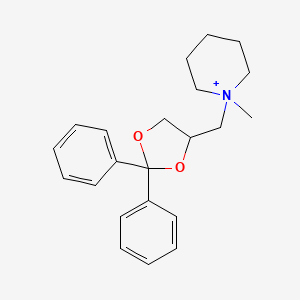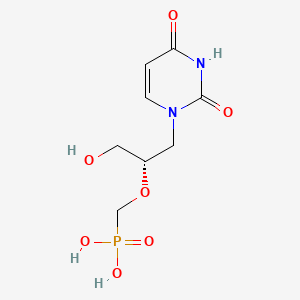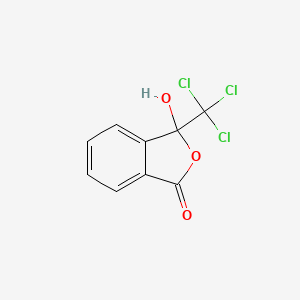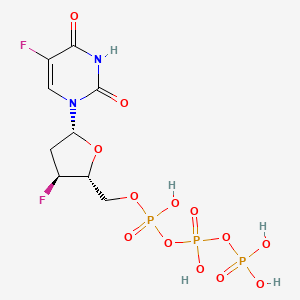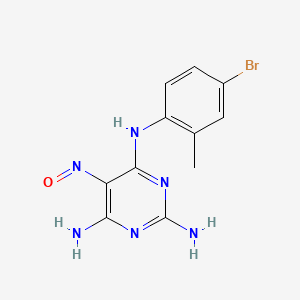
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a nitroso group and a brominated phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pyrimidinetriamine, N4-(4-bromo-2-methylphenyl)-5-nitroso- typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Brominated Phenyl Group: The brominated phenyl group can be introduced via a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the pyrimidine derivative.
Nitrosation: The nitroso group is introduced through a nitrosation reaction, often using nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroso group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The brominated phenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitroso group can facilitate interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar pyrimidine cores but different substituents.
Nitroso Derivatives: Compounds containing nitroso groups, such as nitrosobenzene.
Brominated Aromatics: Compounds with brominated aromatic rings, such as bromobenzene.
Uniqueness
The unique combination of the pyrimidine core, brominated phenyl group, and nitroso functionality distinguishes this compound from others. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Properties
CAS No. |
6971-59-1 |
|---|---|
Molecular Formula |
C11H11BrN6O |
Molecular Weight |
323.15 g/mol |
IUPAC Name |
4-N-(4-bromo-2-methylphenyl)-5-nitrosopyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11BrN6O/c1-5-4-6(12)2-3-7(5)15-10-8(18-19)9(13)16-11(14)17-10/h2-4H,1H3,(H5,13,14,15,16,17) |
InChI Key |
FOQHVFBOCWDLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC2=NC(=NC(=C2N=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


